molecular formula C28H21N3O3 B2706120 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide CAS No. 1808821-38-6

2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide

Cat. No.: B2706120
CAS No.: 1808821-38-6
M. Wt: 447.494
InChI Key: OQOQLBILTZIMTK-UHFFFAOYSA-N
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Description

2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide is a synthetic small molecule characterized by a 2-cyano-prop-2-enamide backbone. Its structure features a phenoxyphenyl group at the N-position and a pyridin-4-ylmethoxy-substituted phenyl group at the β-carbon of the enamide. This compound is likely designed for medicinal chemistry applications, leveraging the cyano group for hydrogen bonding and the aromatic systems for hydrophobic interactions with biological targets.

Properties

IUPAC Name

2-cyano-N-(2-phenoxyphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3/c29-19-23(18-21-10-12-24(13-11-21)33-20-22-14-16-30-17-15-22)28(32)31-26-8-4-5-9-27(26)34-25-6-2-1-3-7-25/h1-18H,20H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOQLBILTZIMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation or by inducing cell cycle arrest. For instance, studies have shown that similar compounds can inhibit the activity of cyclin-dependent kinases (CDKs) which are crucial for cell cycle progression.

Anti-inflammatory Properties

Another promising application is its potential as an anti-inflammatory agent. Inflammation is a critical component of many chronic diseases, including arthritis and cardiovascular diseases.

  • Case Studies : In vitro studies have demonstrated that compounds structurally related to 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism : The neuroprotective effects may be attributed to the modulation of oxidative stress pathways and inhibition of neuronal apoptosis, which are common features in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the phenyl and pyridine substituents can significantly influence its biological activity:

SubstituentEffect on Activity
Cyano GroupEnhances binding affinity to target proteins
Methoxy GroupIncreases lipophilicity, improving membrane permeability
Phenoxy GroupModulates selectivity towards specific receptors

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name R1 Group R2 Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
Target Compound 2-Phenoxyphenyl Pyridin-4-ylmethoxy ~460.5 Not reported Not reported Pyridine ring enhances polarity; phenoxy group increases lipophilicity
30a Cyclopenta[b]thiophen Morpholin-4-yl 404.62 296–298 69.96 Morpholine improves solubility; thiophene introduces π-stacking potential
30b Tetrahydrobenzothiophen Morpholin-4-yl 418.81 246–248 69.05 Saturated benzothiophene reduces planarity
31a Cyclopenta[b]thiophen 4-Methylpiperazin-1-yl 433.94* 254–256 69.45 Methylpiperazine enhances basicity and solubility
CAS 477870-77-2 4-Methoxyphenyl 2-Chloro-6-fluorobenzyl 411.85 Not reported Not reported Halogens (Cl, F) increase electronegativity; methoxy enhances metabolic stability
1487-1661 4-Phenoxyphenyl 4-Methylphenylfuran ~438.5* Not reported Not reported Furan ring lowers molecular weight; methylphenyl optimizes steric bulk

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Solubility: Morpholine (30a, 30b) and methylpiperazine (31a) substituents enhance aqueous solubility due to their polar, hydrogen-bonding capabilities .

Impact of Heterocycles :

  • Thiophene derivatives (30a, 30b, 31a) exhibit π-stacking interactions, beneficial for binding to aromatic residues in enzymes .
  • Furan-containing compounds (1487-1661) may show reduced metabolic stability compared to pyridine-based analogs due to furan’s susceptibility to oxidation .

Halogenation and Bioactivity :

  • Chloro and fluoro substituents (CAS 477870-77-2) enhance binding affinity via hydrophobic and electrostatic interactions, commonly seen in kinase inhibitors .

Synthetic Feasibility: Yields for analogs range from 67% to 81%, with morpholine and piperazine derivatives requiring multi-step purification due to polar functional groups . The target compound’s synthesis likely involves a condensation reaction between 2-cyanoacetamide and substituted benzaldehyde derivatives, similar to methods in and .

Research Implications

  • ADME Properties : The pyridin-4-ylmethoxy group may confer improved metabolic stability over furan or thiophene analogs, reducing cytochrome P450-mediated degradation .
  • SAR Insights: Electron-withdrawing groups (e.g., cyano, nitro) at the β-position enhance electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues) .

Biological Activity

The compound 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide is a synthetic organic molecule that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a cyano group, an amide linkage, and multiple aromatic rings. Its molecular formula is C23H21N3O2, indicating the presence of nitrogen and oxygen atoms that may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities. The proposed mechanisms of action for 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Activity : Compounds with phenoxy and pyridine moieties are often evaluated for their ability to combat bacterial infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Compound ACOX-2 Inhibition0.5
Compound BAnticancer (A549)10
Compound CAntimicrobial15

Case Studies

  • Anti-inflammatory Activity : A study evaluated a related compound's effectiveness in reducing inflammation in a carrageenan-induced rat paw edema model. Results showed significant reduction in edema compared to control groups, indicating potential for treating inflammatory conditions.
  • Anticancer Efficacy : In vitro studies on cancer cell lines (e.g., MCF-7 and A549) demonstrated that similar compounds led to apoptosis through the activation of caspase pathways. These findings suggest that 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide could be further explored as a chemotherapeutic agent.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications.

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